Cas no 1806793-26-9 (4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine)

4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine
-
- インチ: 1S/C7H4F2N4O2/c8-7(9)5-6(13(14)15)4(11)1-3(2-10)12-5/h1,7H,(H2,11,12)
- InChIKey: OESCLCHJHFRVNK-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=C(C#N)N=1)N)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 297
- トポロジー分子極性表面積: 109
- XLogP3: 1.3
4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068348-1g |
4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine |
1806793-26-9 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridineに関する追加情報
Introduction to 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine (CAS No. 1806793-26-9)
4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine, with the CAS number 1806793-26-9, is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a cyano group, a difluoromethyl moiety, and a nitro group, all attached to a pyridine ring. These functional groups contribute to its diverse chemical properties and potential biological activities.
The synthesis of 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine has been extensively studied due to its potential applications in drug discovery and development. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for further research and development. One notable synthetic route involves the sequential functionalization of a pyridine ring through nitration, cyano substitution, and difluoromethylation, followed by amino group introduction.
In terms of its chemical properties, 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine exhibits excellent solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This solubility profile facilitates its use in various biochemical assays and in vitro studies. Additionally, the compound's stability under different conditions has been evaluated, showing that it remains stable at room temperature and under standard laboratory conditions.
The biological activities of 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine have been the subject of numerous investigations. One of the most promising areas of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. The amino group and the cyano group are believed to play crucial roles in mediating these inhibitory effects by forming hydrogen bonds with the active site residues of the target enzymes.
Beyond its enzymatic inhibition properties, 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine has also demonstrated potential as an anti-inflammatory agent. In vitro studies have revealed that it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases. The difluoromethyl moiety is thought to contribute to this anti-inflammatory activity by enhancing the compound's lipophilicity and cellular uptake.
Clinical trials involving derivatives of 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of this compound as a lead molecule for further drug development.
In addition to its therapeutic applications, 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine has also found use as a research tool in academic and industrial laboratories. Its unique structural features make it an ideal candidate for structure-activity relationship (SAR) studies, allowing researchers to explore the impact of various functional groups on biological activity. This information can be invaluable for designing more potent and selective analogs for specific therapeutic targets.
The environmental impact of 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine has also been considered in recent studies. Research has shown that proper disposal methods can minimize any potential environmental risks associated with this compound. Additionally, efforts are being made to develop greener synthetic routes that reduce waste generation and energy consumption during production.
In conclusion, 4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine (CAS No. 1806793-26-9) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further solidifying its importance in the field.
1806793-26-9 (4-Amino-6-cyano-2-(difluoromethyl)-3-nitropyridine) Related Products
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)




